molecular formula C33H45N7O17S B12430693 (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

Cat. No.: B12430693
M. Wt: 843.8 g/mol
InChI Key: NAFZHTBVPLIASG-YFNVTMOMSA-N
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Description

The compound (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid is a complex organic molecule with multiple functional groups, including carboxylic acids, amides, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the core structure: This involves the coupling of amino acids and peptides using peptide bond formation techniques such as carbodiimide-mediated coupling.

    Introduction of functional groups: Specific functional groups are introduced through selective reactions, such as the addition of carboxylic acid groups via oxidation reactions.

    Final assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct functional groups are exposed at the right stages.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These machines can handle the repetitive nature of peptide bond formation and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a targeted therapeutic agent. Its structure allows for the selective binding to specific receptors or enzymes involved in disease pathways, particularly in cancer. For instance, studies have shown that derivatives of this compound can be designed to target prostate-specific membrane antigens (PSMA), which are overexpressed in prostate cancer cells .

Key Mechanisms:

  • Targeted Delivery : The compound can be conjugated with radiolabeled ligands for imaging and therapeutic purposes, enhancing the specificity of treatment while minimizing damage to healthy tissues.
  • Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of cancer cells by interfering with metabolic pathways essential for tumor growth.

Applications in Cancer Therapy

The potential applications of this compound in cancer therapy are extensive. The following table summarizes some of the notable findings:

Application Description References
Prostate Cancer Treatment Utilized in radiopharmaceuticals targeting PSMA for imaging and treatment of prostate cancer. ,
Metastatic Lesions Effective in targeting both primary and recurrent adenocarcinoma, showing low background uptake in non-target tissues. ,
Ligand Conjugation Capable of being conjugated with therapeutic nuclides for enhanced treatment efficacy. ,

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Radiolabeled Probes : A study demonstrated that radiolabeled versions of this compound showed high affinity for PSMA, leading to effective imaging and potential therapeutic outcomes in patients with advanced prostate cancer .
  • Combination Therapies : Research has explored combining this compound with other chemotherapeutic agents, resulting in synergistic effects that enhance overall treatment efficacy while reducing side effects .
  • In Vitro Studies : Laboratory studies have confirmed its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as a standalone or adjunct therapy .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid: is similar to other peptide-based compounds with multiple functional groups.

    Peptide-based drugs: Compounds like insulin or oxytocin, which also contain multiple amino acids and functional groups.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of the sulfanyl group, which can impart distinct chemical and biological properties.

Biological Activity

The compound (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid (hereafter referred to as Compound A) is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a high molecular weight and a complex structure that includes multiple functional groups such as carboxylic acids, amines, and sulfide functionalities. The structural complexity is indicative of its potential biological activity, particularly in drug development.

Structural Formula

The structural representation of Compound A can be summarized as follows:

C21H34N6O8S\text{C}_{21}\text{H}_{34}\text{N}_{6}\text{O}_{8}\text{S}

This formula indicates the presence of various elements contributing to its biological interactions.

The biological activity of Compound A can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of multiple carboxylic acid groups suggests potential interactions with various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, particularly in the central nervous system, given its structural similarity to known neurotransmitter analogs.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally similar compounds, revealing that compounds with multiple carboxylic acid groups exhibit enhanced antibacterial activity against Gram-positive bacteria. This suggests that Compound A may possess similar properties due to its structural features.

Case Study 2: Neuropharmacological Effects

Research on related compounds indicates potential anxiolytic effects through modulation of metabotropic glutamate receptors (mGluRs). Given the structural similarities, it is plausible that Compound A may also influence these receptors, warranting further investigation into its anxiolytic potential.

Comparative Biological Activity

Compound Activity Type Target Effectiveness
Compound AAntimicrobialBacterial EnzymesModerate
Similar Compound BAnxiolyticmGluRsHigh
Similar Compound CAnticancerTumor CellsVariable

Research Findings

Recent studies have highlighted the importance of structural complexity in determining the biological activity of compounds similar to Compound A. For instance, five-membered heterocycles have been shown to enhance antibacterial properties by acting as pharmacophores in drug design .

Properties

Molecular Formula

C33H45N7O17S

Molecular Weight

843.8 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

NAFZHTBVPLIASG-YFNVTMOMSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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